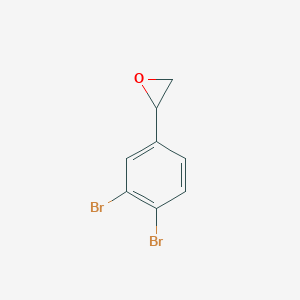
2-(3,4-Dibromophenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dibromophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a dibromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibromophenyl)oxirane can be achieved through several methods:
Intramolecular Cyclization: Halogenated alcohols in position 2 can cyclize in basic media to form oxiranes.
Alkene Epoxidation: Alkenes can be epoxidized using peracids such as meta-chloroperoxybenzoic acid (MCPBA) to form oxiranes.
Darzens Reaction: This involves the reaction of alpha-halogenated esters with aldehydes or ketones in a basic medium, followed by intramolecular nucleophilic substitution to form oxiranes.
Industrial Production Methods
Industrial production of oxiranes, including this compound, often involves the epoxidation of alkenes using peracids due to the scalability and efficiency of this method .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dibromophenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids
Substitution Reactions: The dibromophenyl group can participate in substitution reactions, where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and carboxylic acids are common nucleophiles used in ring-opening reactions
Conditions: These reactions typically occur under mild acidic or basic conditions, depending on the nucleophile involved.
Major Products
Aplicaciones Científicas De Investigación
2-(3,4-Dibromophenyl)oxirane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dibromophenyl)oxirane involves the following steps:
Ring-Opening: The oxirane ring opens in the presence of nucleophiles, leading to the formation of reactive intermediates.
Nucleophilic Attack: The nucleophile attacks the less substituted carbon of the oxirane ring, leading to the formation of a new bond and the release of strain energy.
Formation of Products: The reaction proceeds through a series of steps, resulting in the formation of β-hydroxy esters, amines, or alcohols, depending on the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
cis-2,3-Epoxybutane: Similar in structure but with different substituents on the oxirane ring.
trans-2,3-Epoxybutane: Another similar compound with different stereochemistry.
1,2-Epoxybutane: Similar backbone but different substituents.
1,2,3,4-Diepoxybutane: Contains two oxirane rings, making it more reactive.
3,3-Dimethyloxirane: Different substituents on the oxirane ring.
Uniqueness
2-(3,4-Dibromophenyl)oxirane is unique due to the presence of the dibromophenyl group, which imparts distinct reactivity and properties compared to other oxiranes. The bromine atoms can participate in additional substitution reactions, making this compound versatile in synthetic applications .
Propiedades
Fórmula molecular |
C8H6Br2O |
|---|---|
Peso molecular |
277.94 g/mol |
Nombre IUPAC |
2-(3,4-dibromophenyl)oxirane |
InChI |
InChI=1S/C8H6Br2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 |
Clave InChI |
RVBPDZQHKVBBOM-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C2=CC(=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


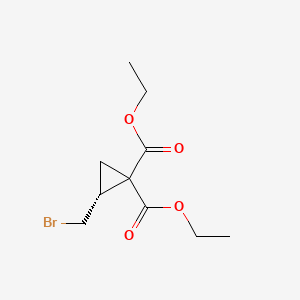
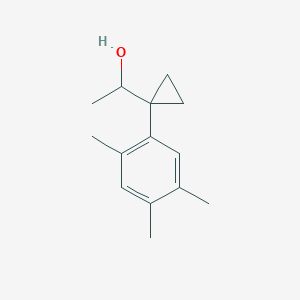
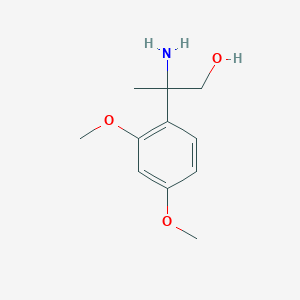

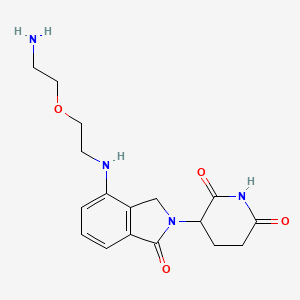

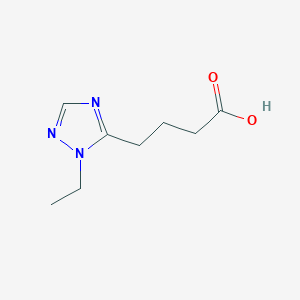
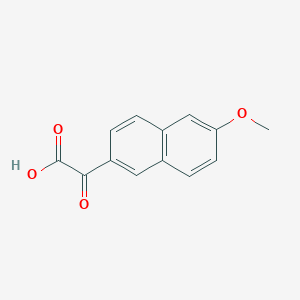
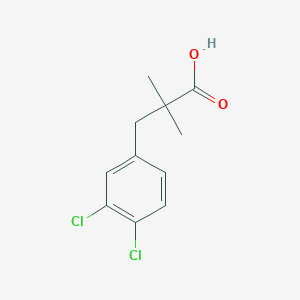

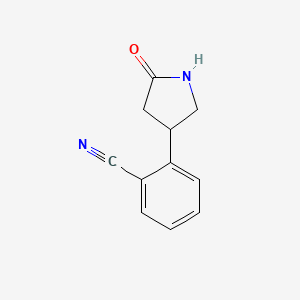
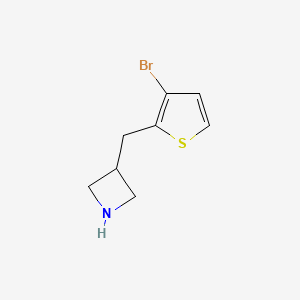
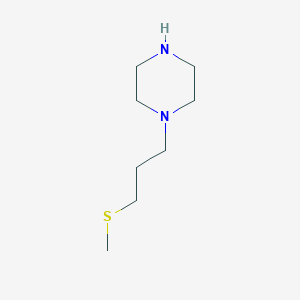
![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)
